N,N,N-Trioctylnon-2-yn-1-aminium bromide
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Overview
Description
N,N,N-Trioctylnon-2-yn-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, fabric softeners, and phase transfer catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trioctylnon-2-yn-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent under reflux conditions. The specific synthetic route may vary, but a common method involves the reaction of trioctylamine with 2-bromonon-2-yne .
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds like this compound often involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trioctylnon-2-yn-1-aminium bromide can undergo a variety of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions.
Oxidation and Reduction Reactions: These reactions may require specific catalysts and conditions, such as the presence of oxidizing or reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ammonium compounds .
Scientific Research Applications
N,N,N-Trioctylnon-2-yn-1-aminium bromide has several scientific research applications, including:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between aqueous and organic phases.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Trioctylnon-2-yn-1-aminium bromide involves its ability to interact with and disrupt biological membranes. This is primarily due to its surfactant properties, which allow it to insert into lipid bilayers and alter membrane permeability . The molecular targets and pathways involved in its action are still under investigation, but it is believed to affect membrane-bound proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Tetraoctylammonium bromide: Used as a phase transfer catalyst, similar to N,N,N-Trioctylnon-2-yn-1-aminium bromide.
Uniqueness
This compound is unique due to its specific structure, which includes a non-2-yn-1-aminium group. This structural feature may impart unique properties, such as enhanced reactivity or specificity in certain applications .
Properties
CAS No. |
62487-46-1 |
---|---|
Molecular Formula |
C33H66BrN |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
non-2-ynyl(trioctyl)azanium;bromide |
InChI |
InChI=1S/C33H66N.BrH/c1-5-9-13-17-21-25-29-33-34(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-24,26-28,30-33H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NHAANQLDFVEATA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CC#CCCCCCC.[Br-] |
Origin of Product |
United States |
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